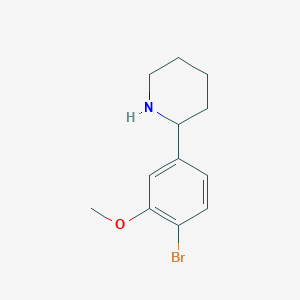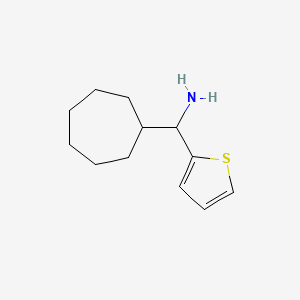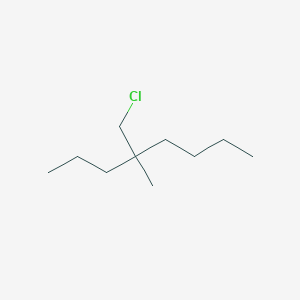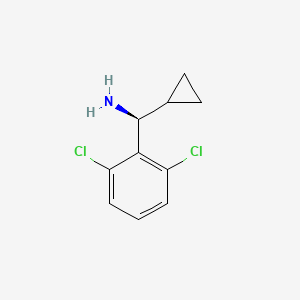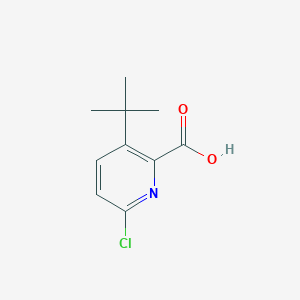
3-(tert-Butyl)-6-chloropicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-6-chloropicolinic acid is an organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position. The presence of a tert-butyl group at the 3-position and a chlorine atom at the 6-position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-chloropicolinic acid typically involves the chlorination of picolinic acid derivatives followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of chlorinating agents and the potential for hazardous by-products.
化学反応の分析
Types of Reactions
3-(tert-Butyl)-6-chloropicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
3-(tert-Butyl)-6-chloropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(tert-Butyl)-6-chloropicolinic acid involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
類似化合物との比較
Similar Compounds
- 3-(tert-Butyl)-6-fluoropicolinic acid
- 3-(tert-Butyl)-6-bromopicolinic acid
- 3-(tert-Butyl)-6-iodopicolinic acid
Comparison
Compared to its analogs, 3-(tert-Butyl)-6-chloropicolinic acid has unique reactivity due to the presence of the chlorine atom. This makes it suitable for specific reactions where chlorine’s electronegativity and size play a crucial role. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
3-tert-butyl-6-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)6-4-5-7(11)12-8(6)9(13)14/h4-5H,1-3H3,(H,13,14) |
InChIキー |
XRFYHFATKCEGQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
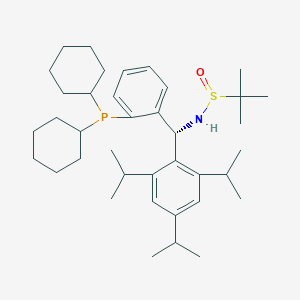
![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)
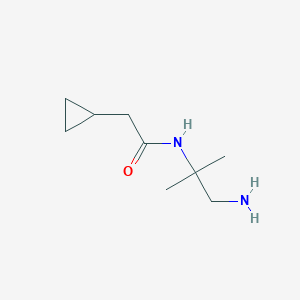
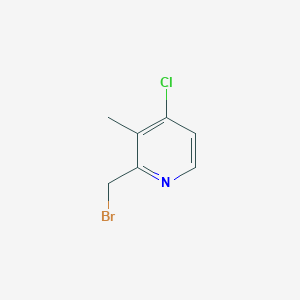
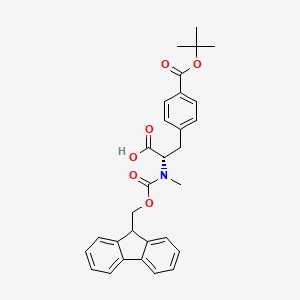
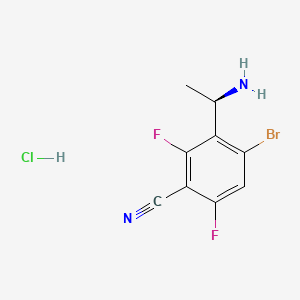
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)
